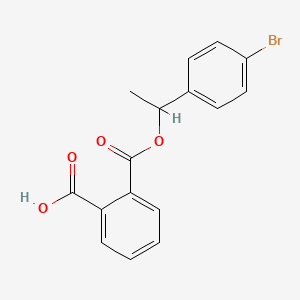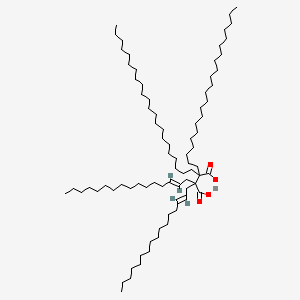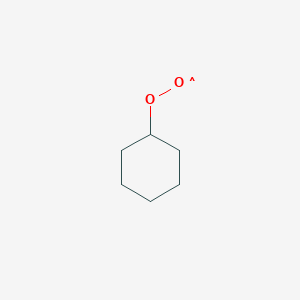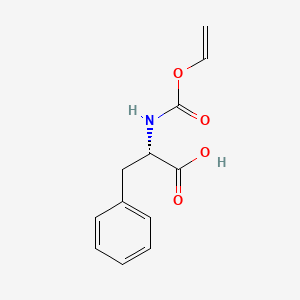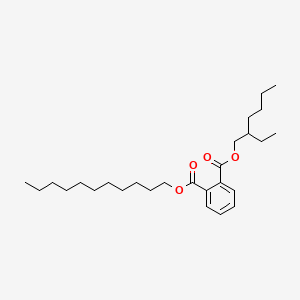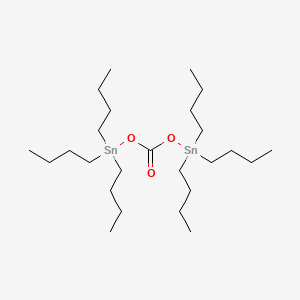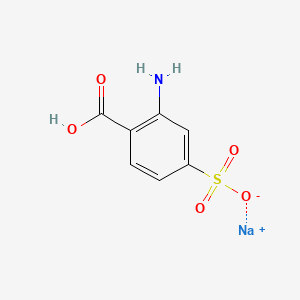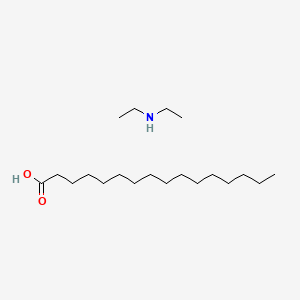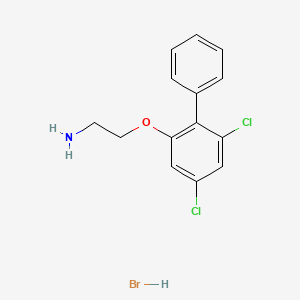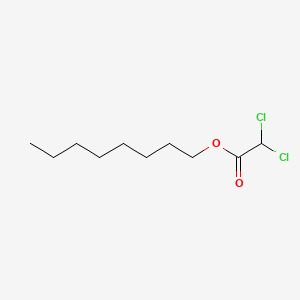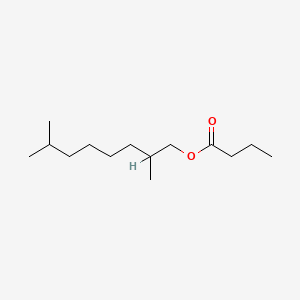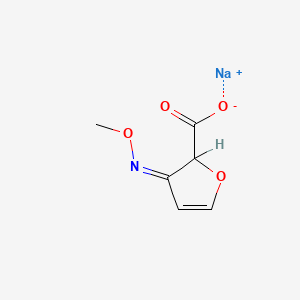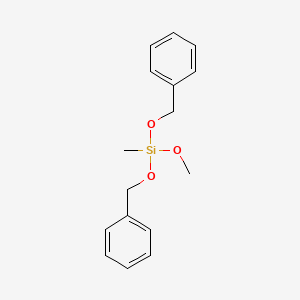
Methoxymethylbis(phenylmethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxymethylbis(phenylmethoxy)silane is an organosilicon compound with the molecular formula C16H20O3Si. It is characterized by the presence of methoxy and phenylmethoxy groups attached to a silicon atom. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methoxymethylbis(phenylmethoxy)silane can be synthesized through the reaction of phenylmethanol with methoxymethylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The process involves the substitution of the hydroxyl group in phenylmethanol with the methoxymethylsilane group, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Methoxymethylbis(phenylmethoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Hydroxyl-substituted silanes.
Substitution: Halogenated or alkylated silanes.
Aplicaciones Científicas De Investigación
Methoxymethylbis(phenylmethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mecanismo De Acción
The mechanism of action of methoxymethylbis(phenylmethoxy)silane involves its interaction with various molecular targets. The compound can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is particularly useful in applications where strong adhesion and chemical resistance are required. The pathways involved include hydrolysis and condensation reactions, which result in the formation of siloxane networks.
Comparación Con Compuestos Similares
Methoxymethylbis(phenylmethoxy)silane can be compared with other similar compounds, such as:
Dimethyldichlorosilane: Used in the production of polydimethylsiloxane (PDMS), but lacks the phenylmethoxy groups.
Trimethoxysilane: Contains three methoxy groups, but does not have the phenylmethoxy functionality.
Phenyltrimethoxysilane: Similar in structure but has three methoxy groups instead of the methoxymethyl group.
Uniqueness: this compound is unique due to the presence of both methoxy and phenylmethoxy groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and chemical resistance.
Propiedades
Número CAS |
83817-73-6 |
|---|---|
Fórmula molecular |
C16H20O3Si |
Peso molecular |
288.41 g/mol |
Nombre IUPAC |
methoxy-methyl-bis(phenylmethoxy)silane |
InChI |
InChI=1S/C16H20O3Si/c1-17-20(2,18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clave InChI |
RWYRWNJNMPCOJJ-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


